molecular formula C19H30O2 B15063301 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4

Cat. No.: B15063301
M. Wt: 294.5 g/mol
InChI Key: NVKAWKQGWWIWPM-FVMZMTMBSA-N
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Description

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 (CAS: Not explicitly listed in evidence; referred to as D-7226 in deuterated form ) is a deuterium-labeled analog of 5alpha-dihydrotestosterone (DHT), a potent androgen. The compound features four deuterium atoms at the 2,2,4,4 positions of the androstane skeleton, enhancing its stability for use in metabolic tracking, receptor-binding assays, and isotopic dilution mass spectrometry . Its molecular formula is C₁₉H₂₆D₄O₂, with a molecular weight of ~292.4 g/mol (calculated based on isotopic substitution) . This compound is critical in endocrine research, particularly for studying androgen receptor (AR) interactions and steroidogenesis pathways without isotopic interference .

Properties

Molecular Formula

C19H30O2

Molecular Weight

294.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4-tetradeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i7D2,11D2

InChI Key

NVKAWKQGWWIWPM-FVMZMTMBSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1=O)([2H])[2H])CC[C@@H]4O)C)C)[2H]

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 involves the deuteration of dihydrotestosteroneThe reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques is essential to monitor the isotopic purity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

The search results provide information on steroids, including 5alpha-Androstan-17beta-ol-3-one and related compounds, their analysis, and applications in research. However, no search results specifically address the applications of the compound "5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4". The information below discusses applications of similar compounds, including their use in research.

Research Applications of Dihydrotestosterone and Related Androstanes

Dihydrotestosterone (DHT), also known as 5alpha-androstan-17beta-ol-3-one, is a metabolite of testosterone that is more potent as an androgen . Studies of DHT and related androstanes have various applications:

  • Study of Testosterone Metabolism DHT's role as a testosterone metabolite allows it to be used to study the effects of certain substances, such as lindane and malathion, on testosterone metabolism and formation in rats . Additionally, DHT, along with 5alpha-androstane-3alpha,17beta-diol (3alphaol), and 5alpha-androstan-3beta,17beta-diol (3betaol) can be measured to analyze peripheral plasma concentrations in male vertebrates .
  • Drug Testing and Doping Control Mass spectrometric analysis of androstan-17beta-ol-3-one and related steroids can be used in drug testing and doping control analysis .
  • Brain Research DHT can be used in brain research to identify target cells in the guinea pig pituitary gland .
  • Study of RNA Polymerase Activity DHT can be used to study the effects on RNA polymerase activity in human and rat prostatic tissue .

Androsterone

Androsterone (5α-androstan-3α-ol-17-one) is another androsterone that has the following research applications:

  • Epilepsy Research Androsterone protects mice from seizures in a dose-dependent fashion and inhibits epileptiform discharges in an in vitro slice model .
  • FXR Activation Androsterone activates both the mFXR-LBD and the hFXR-LBD, with Androsterone activating the mFXR-LBD more strongly than the hFXR-LBD .

Radiolabeled Dihydrotestosterone

Radiolabeled DHT, such as Dihydrotestosterone (5α androstan-17β-ol-3-one), [1,2,4,5,6,7-3H(N)], can be used in various research applications :

  • Effects of certain substances on testosterone metabolism
  • Identifying target cells in the pituitary gland
  • Effects on RNA polymerase activity in prostatic tissue

Considerations

Mechanism of Action

The mechanism of action of 5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the biological effects of androgens. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated DHT (5alpha-Androstan-17beta-ol-3-one)
  • Structure : Lacks deuterium substitution.
  • Molecular Weight : 290.44 g/mol.
  • Key Applications :
    • Primary ligand for AR in prostate and seminal vesicles .
    • Converted to androstandiols (3α/β,17β-diols) in cytoplasmic and nuclear compartments .
  • Research Findings :
    • Retained in prostatic nuclei as unaltered DHT, bound to acidic nuclear proteins .
    • Rapidly metabolized to androsterone and androstandiol in vivo .
2-Selena-A-nor-5alpha-Androstan-17beta-ol
  • Structure : Selenium replaces a carbon atom in the A-ring; structural analog of DHT.
  • Molecular Weight: Not explicitly stated; selenium substitution increases atomic mass vs. DHT.
  • Key Applications :
    • Binds to AR with affinity comparable to DHT but exhibits unique nuclear retention .
  • Research Findings :
    • Retained in rat prostate nuclei unaltered, mimicking DHT’s receptor localization .
5alpha-Androstan-17beta-ol-3-one-16,16,17-d3
  • Structure : Deuterium at positions 16,16,15.
  • Molecular Formula : C₁₉H₂₇D₃O₂; molecular weight: 293.46 g/mol .
  • Key Applications: Internal standard in mass spectrometry for quantifying endogenous DHT levels .

Deuterium-Labeled Derivatives

Compound Name Deuterium Positions Molecular Formula Molecular Weight (g/mol) Key Applications References
5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4 2,2,4,4 C₁₉H₂₆D₄O₂ ~292.4 Metabolic tracing, AR binding studies
16-(5α)-Androsten-3-one-2,2,4,4-d4 2,2,4,4 C₁₉H₂₄D₄O 276.45 Stable isotope for steroid analysis
5alpha-Androstane-3α,17β-diol None C₁₉H₃₂O₂ 292.46 Reference standard in hormone assays

Metabolic and Receptor-Binding Comparisons

  • Deuterium Effects: The 2,2,4,4-D4 substitution minimizes isotopic interference in enzyme-catalyzed reactions, as shown in fungal FnsA enzyme studies using 3-d6 and 4-d4 substrates . Deuterium-labeled DHT retains AR-binding affinity comparable to non-deuterated DHT, critical for competitive binding assays .
  • Metabolic Stability: Deuterated DHT exhibits slower hepatic clearance compared to non-deuterated forms, enhancing its utility in pharmacokinetic studies .

Key Research Findings

Prostate-Specific Metabolism: Non-deuterated DHT is rapidly converted to androstandiols in prostatic cytoplasm but retained as DHT in nuclei, a process mirrored by deuterated analogs .

Enzyme Compatibility :

  • Fungal FnsA enzymes efficiently process deuterated substrates (e.g., 3-d6, 4-d4), validating deuterium labeling for tracking steroid biosynthesis .

Threshold Effects :

  • Steroidal metabolites like DHT require concentration thresholds (>1.5-fold increase) to exert growth-promoting effects in algae, a finding applicable to deuterated forms .

Biological Activity

5alpha-Androstan-17beta-OL-3-one-2,2,4,4-D4, commonly referred to as D4-androstanediol or deuterated dihydrotestosterone (DHT), is a synthetic derivative of the naturally occurring androgen dihydrotestosterone. This compound has garnered interest in various fields of biological and medical research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and experimental findings.

PropertyValue
Molecular Formula C₁₉H₂₆D₄O₂
Molecular Weight 294.46 g/mol
CAS Number 521-18-6
IUPAC Name This compound

D4-androstanediol acts primarily through androgen receptors (AR) and has been shown to influence various physiological processes:

  • Androgen Receptor Activation : DHT is a potent androgen that binds to androgen receptors with high affinity, leading to the activation of gene transcription involved in male sexual development and maintenance of male characteristics .
  • Neurosteroid Activity : Recent studies suggest that DHT derivatives like D4-androstanediol may exhibit neurosteroid properties, modulating GABA_A receptor activity and potentially influencing mood and cognition .
  • Anticonvulsant Effects : Research indicates that D4-androstanediol has anticonvulsant properties in animal models. It has been shown to protect against seizures in various experimental setups by enhancing GABAergic transmission .

Hormonal Regulation

A study conducted on male rabbits demonstrated the simultaneous determination of testosterone levels alongside DHT and other metabolites using radioimmunoassay techniques. The results indicated significant variations in plasma concentrations under different hormonal conditions, highlighting the role of DHT in endocrine regulation .

Anticonvulsant Properties

In a series of experiments involving seizure models in mice, D4-androstanediol exhibited dose-dependent protective effects against seizures induced by electrical stimulation and chemical agents. The effective dose (ED50) for seizure protection was established, showcasing its potential as a therapeutic agent for epilepsy .

Comparative Studies

Comparative analyses have been conducted between D4-androstanediol and other anabolic steroids to assess their biological activities. The following table summarizes key findings:

CompoundED50 (mg/kg)Mechanism of Action
5alpha-Androstan-17beta-OL-3-one (DHT) 29.1GABA_A receptor modulation
5beta-Androstan-3alpha-ol-17-one 76.9GABA_A receptor modulation
Epiandrosterone >300Minimal activity

Q & A

Basic Research Questions

Q. How do I confirm the identity and purity of deuterated 5α-Androstan-17β-ol-3-one-2,2,4,4-D4?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 2H^2H-NMR to verify deuterium incorporation at positions 2,2,4,3. Compare spectral data with non-deuterated analogs to confirm isotopic enrichment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can detect isotopic patterns and quantify deuterium incorporation. A molecular ion peak at m/z 294.47 (MW) confirms the deuterated structure .
  • Chromatography : HPLC or UPLC with UV/Vis or evaporative light scattering detection (ELSD) assesses purity (>98%). Retention time comparison against certified reference materials (CRMs) ensures identity .

Q. What are the storage and handling protocols for this deuterated compound?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Solutions in methanol should be aliquoted to avoid freeze-thaw cycles .
  • Handling : Use gloves, lab coats, and N95/P1 respirators in ventilated hoods. Avoid inhalation or skin contact due to potential androgen receptor activity .
  • Regulatory Compliance : Classified as a DEA Schedule III controlled substance in the U.S. Obtain permits for transport and disposal .

Q. How is this compound used as an internal standard in analytical workflows?

  • Methodological Answer :

  • Quantitative LC-MS/MS : Spike deuterated compound into biological matrices (e.g., plasma, tissue homogenates) to normalize extraction efficiency and matrix effects. Isotopic labeling minimizes co-elution interference with endogenous analytes .
  • Calibration Curves : Prepare serial dilutions with a fixed concentration of deuterated internal standard to correct for instrument variability .

Advanced Research Questions

Q. How do I design experiments to study androgen receptor (AR) binding kinetics using this deuterated analog?

  • Methodological Answer :

  • Competitive Binding Assays : Co-incubate 3H^3H-testosterone or 3H^3H-DHT with increasing concentrations of deuterated compound in AR-expressing cell lysates. Use scintillation counting to measure displacement curves and calculate KdK_d values .
  • Surface Plasmon Resonance (SPR) : Immobilize AR on a sensor chip and monitor binding kinetics in real-time under varying deuterated ligand concentrations. Account for isotopic effects on binding affinity .
  • Controls : Include non-deuterated DHT to compare kinetic parameters and validate isotopic labeling does not alter receptor interaction .

Q. What experimental strategies resolve contradictions in metabolic pathway data involving this compound?

  • Methodological Answer :

  • Isotope Tracing : Administer deuterated compound in vitro (e.g., hepatocyte cultures) and track metabolites via LC-MS/MS. Use deuterium signatures to distinguish endogenous vs. exogenous pathways .
  • Cofactor Manipulation : Test NADPH vs. NADH dependency in reductase assays. For example, shows 3β,17β-diol conversion to 3α,17β-diol is NADPH-dependent, while 3-keto formation requires NAD .
  • Isotopic Purity Validation : Contradictions may arise from incomplete deuteration. Verify isotopic enrichment (≥98%) via MS before interpreting metabolic flux .

Q. How does isotopic labeling impact stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate deuterated and non-deuterated analogs at 25°C, 37°C, and 50°C in buffers (pH 2–9). Monitor degradation via LC-MS/MS to compare half-lives. Deuterium at positions 2,2,4,4 may reduce oxidation rates due to kinetic isotope effects .
  • Light Exposure Tests : Expose solid and dissolved forms to UV/Vis light. Deuterium’s lower vibrational energy may alter photodegradation pathways compared to protiated analogs .

Q. What methods ensure reproducibility in synthesizing deuterated derivatives of this compound?

  • Methodological Answer :

  • Deuterium Exchange : Use D2_2O or deuterated solvents (e.g., CD3_3OD) in catalytic hydrogenation of precursor androstenedione. Optimize reaction time and pressure to maximize deuteration at positions 2,2,4,4 .
  • Quality Control : Batch-to-batch consistency is verified via NMR (deuterium integration) and MS (isotopic abundance). Document synthesis protocols in detail for peer review .

Data Analysis & Contradiction Management

Q. How to address discrepancies in receptor activation assays using deuterated vs. non-deuterated ligands?

  • Methodological Answer :

  • Dose-Response Curves : Compare EC50_{50} values for deuterated and protiated compounds. A significant shift may indicate isotopic effects on ligand-receptor binding .
  • Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and hydrophobic interactions within the AR ligand-binding domain .
  • Replicate Experiments : Use orthogonal assays (e.g., transcriptional reporter vs. radioligand binding) to confirm findings .

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